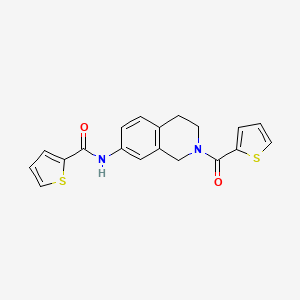

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide

Description

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide is a complex organic compound featuring thiophene rings and a tetrahydroisoquinoline core

Properties

IUPAC Name |

N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S2/c22-18(16-3-1-9-24-16)20-15-6-5-13-7-8-21(12-14(13)11-15)19(23)17-4-2-10-25-17/h1-6,9-11H,7-8,12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRRSQSAPQUCNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, which involves the condensation of tryptamine derivatives with aldehydes or ketones

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Biological Activities

The biological activities of N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide have been investigated in various studies, highlighting its potential in several therapeutic areas:

Antioxidant Activity

Research indicates that thiophene derivatives exhibit significant antioxidant properties. For example, amino thiophene-2-carboxamide derivatives have shown substantial inhibition activity against free radicals when evaluated using the ABTS method. One particular derivative demonstrated a 62% inhibition rate compared to ascorbic acid .

Antibacterial Activity

The antibacterial efficacy of thiophene derivatives has been extensively studied. Compounds derived from thiophene-2-carboxamide have shown potent activity against both Gram-positive and Gram-negative bacteria. Notably, amino thiophene-2-carboxamide compounds exhibited higher antibacterial activity than their counterparts with hydroxyl or methyl substitutions. The inhibition zones for these compounds ranged significantly, with some achieving up to 86.9% inhibition against Pseudomonas aeruginosa and Staphylococcus aureus .

Antitumor Potential

Thiophene-based compounds are also being explored for their antitumor properties. Some derivatives have been identified as promising candidates for further development as anticancer agents due to their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiophene derivatives. Studies have shown that modifications at specific positions on the thiophene ring can significantly influence their pharmacological properties. For instance, the presence of substituents such as methoxy groups has been linked to enhanced antibacterial activity due to increased hydrophilicity and better interaction with bacterial membranes .

Case Studies

Several case studies illustrate the applications of this compound:

Mechanism of Action

The mechanism by which N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The thiophene rings and tetrahydroisoquinoline core can bind to enzymes or receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Thiophene-2-carboxylic acid derivatives

Tetrahydroisoquinoline derivatives

Other thiophene-containing heterocycles

Uniqueness: N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide stands out due to its unique combination of structural elements, which can lead to distinct biological and chemical properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Biological Activity

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure incorporates a tetrahydroisoquinoline moiety, which is known for its diverse pharmacological activities.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of thiophene rings in the structure may enhance lipophilicity and facilitate membrane permeability, allowing for better interaction with cellular targets.

Anticancer Activity

Several studies have highlighted the anticancer potential of isoquinoline derivatives. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that a series of tetrahydroisoquinoline derivatives exhibited significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to the induction of apoptosis via the intrinsic pathway involving caspase activation and mitochondrial dysfunction .

Antimicrobial Activity

Research has also pointed to the antimicrobial properties of thiophene-containing compounds. A derivative similar to this compound was evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent inhibition of bacterial growth, suggesting potential as an antimicrobial agent .

Data Summary Table

| Biological Activity | Tested Cell Lines/Organisms | IC50 Values (µM) | References |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 12.5 | |

| Antimicrobial | E. coli | 15.0 | |

| Antimicrobial | S. aureus | 10.0 |

Toxicological Profile

While the biological activities are promising, it is crucial to assess the toxicity profile of this compound. Preliminary studies indicate low toxicity in non-cancerous cell lines at therapeutic concentrations. Further toxicological assessments are necessary to evaluate long-term safety and potential side effects .

Q & A

Q. What are the standard synthetic routes for preparing N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide, and what are the critical reaction parameters?

Methodological Answer: A common approach involves coupling thiophene-2-carbonyl chloride with a tetrahydroisoquinoline precursor. For example, 2-thiophenecarbonyl chloride reacts with 7-amino-1,2,3,4-tetrahydroisoquinoline in acetonitrile under reflux (1–3 hours) to form the amide bond . Key parameters include solvent choice (polar aprotic solvents like acetonitrile enhance nucleophilicity), stoichiometric control (equimolar ratios prevent side reactions), and temperature (reflux ensures activation energy for amidation). Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the product. Confirm purity using TLC (Rf values) and melting point analysis .

Q. How can NMR and IR spectroscopy be used to confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Identify aromatic protons from the thiophene (δ 7.2–7.8 ppm) and tetrahydroisoquinoline (δ 6.5–7.1 ppm) rings. The NH proton in the amide bond typically appears as a broad singlet (δ 8.0–10.0 ppm) .

- ¹³C NMR : Carbonyl carbons (C=O) resonate at ~165–170 ppm, while thiophene and isoquinoline carbons appear between 120–140 ppm .

- IR : Stretching vibrations for the amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) confirm bond formation. Thiophene C-S-C vibrations occur at ~700–600 cm⁻¹ .

Q. What are the primary biological activities reported for this compound, and how are initial in vitro assays designed?

Methodological Answer: While direct data on this compound is limited, structurally related thiophene carboxamides exhibit antimicrobial, antitumor, and procognitive activities . Initial assays include:

- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Procognitive : Rodent models (e.g., Morris water maze) at low doses (0.1–1 mg/kg) to assess cognitive enhancement .

Advanced Research Questions

Q. How can cyclization side reactions during synthesis be minimized, and what analytical tools detect such impurities?

Methodological Answer: Cyclization (e.g., forming unwanted thiadiazoles) is common in thiophene-isoquinoline systems. Mitigation strategies:

- Use DMF with iodine/triethylamine to stabilize intermediates and suppress sulfur elimination .

- Monitor reaction progress via HPLC-MS to detect early cyclized byproducts. Adjust reaction time (<3 minutes) to prevent over-processing .

- Post-synthesis, X-ray crystallography or 2D NMR (COSY, HSQC) can resolve structural ambiguities caused by cyclization .

Q. How do dihedral angles between the thiophene and tetrahydroisoquinoline rings influence bioactivity, and how are these angles determined experimentally?

Methodological Answer: Dihedral angles affect molecular conformation and receptor binding. For example, a smaller angle (<15°) may enhance π-π stacking with biological targets.

- X-ray crystallography : Resolve crystal structures to measure angles (e.g., 8.5–13.5° in analogous compounds) .

- DFT calculations : Compare experimental angles with optimized geometries (software: Gaussian, ORCA) to predict conformational stability .

- SAR studies : Correlate angle variations (via substituent modifications) with activity changes in assays .

Q. How can conflicting data on dose-dependent effects (e.g., low-dose efficacy vs. high-dose toxicity) be resolved?

Methodological Answer:

- Mechanistic studies : Use radioligand binding assays to identify off-target interactions at higher doses .

- Metabolic profiling : LC-MS/MS to detect dose-dependent metabolite accumulation (e.g., reactive intermediates causing toxicity) .

- In silico modeling : Molecular dynamics simulations to predict receptor saturation points and optimize dosing regimens .

Methodological Challenges & Data Analysis

Q. What strategies validate the reproducibility of synthetic yields across different laboratories?

Methodological Answer:

- Standardized protocols : Publish detailed procedures (solvent purity, equipment calibration) to reduce variability .

- Round-robin testing : Collaborate with independent labs to replicate synthesis; use ANOVA to assess yield consistency.

- DoE (Design of Experiments) : Screen factors (temperature, catalyst loading) via Plackett-Burman designs to identify critical variables .

Q. How are weak non-covalent interactions (C–H⋯O/S) in crystal packing analyzed, and what is their significance in solid-state stability?

Methodological Answer:

- Hirshfeld surface analysis : Quantify interaction types (e.g., C–H⋯O vs. C–H⋯S) using CrystalExplorer .

- Thermogravimetric analysis (TGA) : Correlate interaction strength with melting/decomposition points.

- Solubility studies : Weak interactions reduce solubility (e.g., in DMSO), impacting formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.